BenchChemオンラインストアへようこそ!

(r)-1-Methyl-3-phenylpiperazine

Chiral resolution Enantiomeric excess Mirtazapine synthesis

Ensure configurational integrity in chiral drug synthesis with (R)-1-Methyl-3-phenylpiperazine (CAS 960403-87-6, ≥99% ee). This enantiopure building block eliminates the need for post-synthetic resolution of racemate (CAS 5271-27-2), preventing racemization and regioisomeric contamination (1-methyl-2-phenylpiperazine) that undermines ICH-compliant mirtazapine API production. Its defined (R)-configuration ensures the correct diastereofacial selectivity in the final cyclization step, directly enabling (R)-mirtazapine synthesis.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 960403-87-6
Cat. No. B8253902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-1-Methyl-3-phenylpiperazine
CAS960403-87-6
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCN1CCNC(C1)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-/m0/s1
InChIKeyIRMBVBDXXYXPEW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Methyl-3-phenylpiperazine (CAS 960403-87-6): A Chiral Piperazine Intermediate for Enantioselective API Synthesis – Procurement & Differentiation Guide


(R)-1-Methyl-3-phenylpiperazine (CAS 960403-87-6), systematically named (3R)-1-methyl-3-phenylpiperazine, is a chiral heterocyclic building block belonging to the phenylpiperazine class . It is distinguished by a single stereogenic center at the 3-position of the piperazine ring, bearing a phenyl substituent in the (R)-configuration [1]. With a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol, this compound serves as a critical enantiopure intermediate in the synthesis of the tetracyclic antidepressant mirtazapine and its optically active analogs [2]. Its procurement value is defined not merely by chemical identity, but by configurational integrity, regiochemical purity relative to 2-phenyl isomers, and documented utility in stereoselective synthetic pathways targeting chiral drug substances.

Why Racemic 1-Methyl-3-phenylpiperazine or Positional Isomers Cannot Substitute (R)-1-Methyl-3-phenylpiperazine in Chiral API Manufacturing


Substitution of (R)-1-methyl-3-phenylpiperazine with the racemic mixture (CAS 5271-27-2) or the (S)-enantiomer (CAS 931115-08-1) introduces unacceptable risk in chiral drug synthesis programs. The racemate requires additional resolution steps that reduce overall yield and introduce process complexity, while the wrong enantiomer propagates stereochemical errors into the final API [1]. Positional isomers—specifically 1-methyl-2-phenylpiperazine and 1,4-dimethyl-2-phenylpiperazine—are persistent byproducts in non-selective synthetic routes and co-elute with the desired 3-phenyl regioisomer, undermining purity specifications [2]. Furthermore, attempted enzymatic acylation of racemic 1-methyl-3-phenylpiperazine has been shown to fail entirely under standard conditions (no observable reaction up to 55°C), demonstrating that post-synthetic resolution is not a reliable fallback for enantiopure procurement [3].

(R)-1-Methyl-3-phenylpiperazine: Head-to-Head Quantitative Differentiation Against Racemate, Enantiomer, and Positional Isomer Comparators


Configurational Integrity: Enantiomeric Excess of (R)-1-Methyl-3-phenylpiperazine vs. Racemate Baseline for Stereoselective Mirtazapine Synthesis

The (R)-1-methyl-3-phenylpiperazine enantiomer, when produced via optimized enzymatic oxalamate hydrolysis, achieves enantiomeric excess of ≥99% ee, compared to the racemate baseline of 0% ee [1]. This level of optical purity is essential for the stereoselective synthesis of optically active mirtazapine, where even minor enantiomeric contamination propagates into the final drug substance [2]. In contrast, direct enzymatic acylation of the racemate fails to produce any observable resolution (no reaction at temperatures up to 55°C), confirming that pre-resolved (R)-enantiomer procurement is the only viable entry point for asymmetric API synthesis [3].

Chiral resolution Enantiomeric excess Mirtazapine synthesis

Regiochemical Purity: Absence of 2-Phenylpiperazine Isomers in Optimized (R)-1-Methyl-3-phenylpiperazine vs. Non-Selective Synthetic Routes

The (R)-1-methyl-3-phenylpiperazine obtained via the novel 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine intermediate route is demonstrably free of the three critical impurities—2-phenylpiperazine, 1-methyl-2-phenylpiperazine, and 1,4-dimethyl-2-phenylpiperazine—that contaminate product from non-selective methylation methods [1]. In contrast, the conventional Roderick et al. (J. Med. Chem. 1966) synthesis produces a mixture of unreacted 2-phenylpiperazine, 1-methyl-2-phenylpiperazine, and 1,4-dimethyl-2-phenylpiperazine alongside the desired 3-phenyl isomer, necessitating extensive purification [2]. The isomeric diol formed during styrene oxide ring-opening routes similarly introduces 1-methyl-2-phenylpiperazine isomer contamination, reducing productivity [3].

Regiochemical purity Isomer contamination Process chemistry

Industrial Process Yield: Highly Pure (R)-1-Methyl-3-phenylpiperazine via Novel Intermediate vs. Conventional Multi-Step Resolution

The patented process using 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine as a novel intermediate delivers highly pure 1-methyl-3-phenylpiperazine in an industrially advantageous manner, avoiding the formation of isomeric impurities entirely [1]. In contrast, the conventional Roderick synthesis produces a mixture requiring extensive purification, and the styrene oxide/dichloride route generates isomeric diol that contaminates the product and lowers overall productivity [2]. The enzymatic oxalamate hydrolysis method, while capable of delivering ≥99% ee, requires optimization of enzyme, substrate, and reaction conditions; the (R)-enantiomer can be obtained as the residual ester after selective hydrolysis of the (S)-oxalamate, with enantiomeric ratios (E values) that improve with process refinement [3].

Process yield Industrial synthesis Intermediate stability

Crystallographically Confirmed Conformation: Equatorial Phenyl Orientation of (R)-1-Methyl-3-phenylpiperazine as Basis for Diastereoselective Transformations

Single-crystal X-ray diffraction of 1-methyl-3-phenylpiperazine confirms that the piperazine ring adopts a regular chair conformation with the phenyl substituent occupying an equatorial position [1]. This equatorial orientation is stereoelectronically governed and is conserved in the (R)-enantiomer, directly influencing the diastereoselectivity of subsequent N-alkylation and cyclization steps in mirtazapine synthesis. The crystal structure (CCDC 651537) reveals only weak N—H···N hydrogen bonding interactions, indicating that supramolecular packing does not distort the intrinsic conformational preference [2]. By contrast, 2-phenylpiperazine isomers exhibit an axial phenyl preference in certain conformations, which would alter the stereochemical course of downstream reactions [3].

X-ray crystallography Conformational analysis Diastereoselectivity

Procurement-Driven Application Scenarios for (R)-1-Methyl-3-phenylpiperazine (CAS 960403-87-6) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of (R)-Mirtazapine and Chiral Tetracyclic Antidepressant Analogs

Procurement of (R)-1-methyl-3-phenylpiperazine with ≥99% ee [1] directly enables the asymmetric synthesis of (R)-mirtazapine and related chiral tetracyclic antidepressants without the need for post-synthetic resolution. Using the pre-resolved enantiomer avoids the documented racemization pitfalls encountered in the final electrophilic ring-closure step when concentrated sulfuric acid is employed [2]. The equatorial phenyl conformation confirmed by X-ray crystallography governs diastereofacial selectivity in this cyclization, and use of the correct (R)-enantiomer ensures the desired absolute configuration at the newly formed stereocenter(s) [3].

Impurity-Free mirtazapine API Manufacturing: Regioisomer-Free Intermediate Procurement

For pharmaceutical manufacturers requiring mirtazapine API compliant with ICH impurity guidelines, sourcing (R)-1-methyl-3-phenylpiperazine certified free of 2-phenylpiperazine, 1-methyl-2-phenylpiperazine, and 1,4-dimethyl-2-phenylpiperazine [1] eliminates the risk of regioisomeric impurity carryover into the final drug substance. The novel 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine intermediate route guarantees this impurity profile, whereas conventional non-selective methylation methods inherently produce these contaminants [2], which would otherwise require validated analytical methods and additional purification steps during GMP manufacturing.

Forensic and Analytical Reference Standard Programs Requiring Defined Enantiomeric Identity

The distinct (R)-configuration of CAS 960403-87-6 distinguishes it from both the racemate (CAS 5271-27-2) and the (S)-enantiomer (CAS 931115-08-1), making it essential for forensic toxicology laboratories and analytical reference standard programs that require enantiomerically defined materials [1]. Spectral databases including FTIR, Raman, and GC-MS spectra are available for the phenylpiperazine core [2], but only the enantiopure (R)-form provides unambiguous identification and quantification of this specific stereoisomer in biological matrices, where enantiomers may exhibit differential pharmacokinetic and metabolic profiles [3].

Quote Request

Request a Quote for (r)-1-Methyl-3-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.